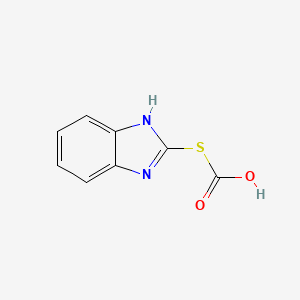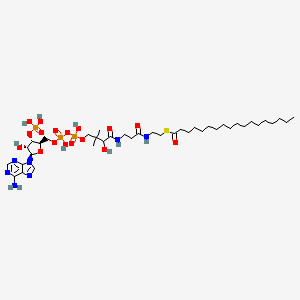![molecular formula C22H21NO7 B13832294 (5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13832294.png)
(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[44]non-2-ene-4,6-dione is a complex organic molecule characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione involves multiple steps, typically starting with the preparation of the spirocyclic core. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired stereochemistry and yield. For example, the synthesis might involve the use of a solvent like dichloromethane, a catalyst such as palladium on carbon, and reaction temperatures ranging from 0°C to 100°C.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
The compound (5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it may be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be explored for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of (5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spirocyclic molecules with benzoyl, furan, hydroxy, methoxy, and methyl groups. Examples might include:
- Spiro[4.4]nonane derivatives
- Benzoyl-substituted furans
- Hydroxy and methoxy spirocycles
Uniqueness
The uniqueness of (5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione lies in its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C22H21NO7 |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |
InChI |
InChI=1S/C22H21NO7/c1-4-14-10-11-15(29-14)16-12(2)17(24)21(30-16)19(26)22(28-3,23-20(21)27)18(25)13-8-6-5-7-9-13/h5-11,19,26H,4H2,1-3H3,(H,23,27)/t19-,21-,22-/m1/s1 |
Clave InChI |
PXIIDWGMSCTXAQ-CEMLEFRQSA-N |
SMILES isomérico |
CCC1=CC=C(O1)C2=C(C(=O)[C@@]3(O2)[C@H]([C@@](NC3=O)(C(=O)C4=CC=CC=C4)OC)O)C |
SMILES canónico |
CCC1=CC=C(O1)C2=C(C(=O)C3(O2)C(C(NC3=O)(C(=O)C4=CC=CC=C4)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine](/img/structure/B13832211.png)

![2-[(4S)-4-(2-Methyl-2-propanyl)-4,5-dihydro-1,3-oxazol-2-yl]-6-phenylpyridine](/img/structure/B13832227.png)



![(R)-2-[(Boc-(methyl)amino)methyl]-morpholine](/img/structure/B13832237.png)
![(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid](/img/structure/B13832239.png)





![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)
